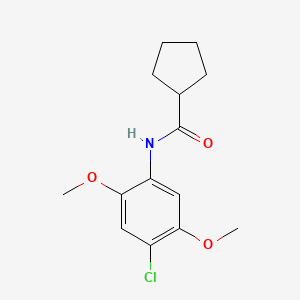
N-(2-methoxyphenyl)-4-methyl-2-quinolinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyphenyl)-4-methyl-2-quinolinamine, also known as MPPQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.
Wirkmechanismus
The mechanism of action of N-(2-methoxyphenyl)-4-methyl-2-quinolinamine involves the inhibition of a specific type of potassium channel, known as Kv7.2/7.3. This channel plays a critical role in regulating neuronal excitability, and its inhibition by N-(2-methoxyphenyl)-4-methyl-2-quinolinamine results in increased neuronal activity. This property of N-(2-methoxyphenyl)-4-methyl-2-quinolinamine has been extensively studied in the context of neurological disorders such as epilepsy and neuropathic pain.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-4-methyl-2-quinolinamine has been shown to have several biochemical and physiological effects, including the inhibition of Kv7.2/7.3 channels, increased neuronal excitability, and induction of apoptosis in cancer cells. These effects have been extensively studied in vitro and in vivo, and have potential applications in various fields.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-methoxyphenyl)-4-methyl-2-quinolinamine is its selectivity for Kv7.2/7.3 channels, which makes it a valuable tool for studying the role of these channels in various physiological and pathological conditions. However, N-(2-methoxyphenyl)-4-methyl-2-quinolinamine is also known to have off-target effects on other ion channels, which can complicate the interpretation of experimental results. Additionally, the synthesis of N-(2-methoxyphenyl)-4-methyl-2-quinolinamine can be challenging and time-consuming, which can limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for research on N-(2-methoxyphenyl)-4-methyl-2-quinolinamine, including the development of more selective Kv7.2/7.3 channel inhibitors, the investigation of N-(2-methoxyphenyl)-4-methyl-2-quinolinamine's potential as an anticancer drug, and the exploration of its effects on other ion channels and physiological systems. Additionally, the optimization of the synthesis method for N-(2-methoxyphenyl)-4-methyl-2-quinolinamine could improve its availability for research purposes and facilitate further studies on its potential applications.
Synthesemethoden
The synthesis of N-(2-methoxyphenyl)-4-methyl-2-quinolinamine involves the reaction of 2-methoxyaniline and 4-methylquinoline in the presence of a palladium catalyst. The reaction proceeds through a series of steps, including N-arylation and cyclization, to yield the final product. This synthesis method has been optimized to achieve high yields and purity of N-(2-methoxyphenyl)-4-methyl-2-quinolinamine.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxyphenyl)-4-methyl-2-quinolinamine has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-(2-methoxyphenyl)-4-methyl-2-quinolinamine has been shown to selectively inhibit the activity of a specific type of potassium channel, resulting in increased neuronal excitability. This property makes N-(2-methoxyphenyl)-4-methyl-2-quinolinamine a potential candidate for the treatment of neurological disorders such as epilepsy and neuropathic pain.
In cancer research, N-(2-methoxyphenyl)-4-methyl-2-quinolinamine has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This property makes N-(2-methoxyphenyl)-4-methyl-2-quinolinamine a potential candidate for the development of anticancer drugs.
Eigenschaften
IUPAC Name |
N-(2-methoxyphenyl)-4-methylquinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-12-11-17(18-14-8-4-3-7-13(12)14)19-15-9-5-6-10-16(15)20-2/h3-11H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYVNGXGGXYALU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-{N-[(4-methoxyphenyl)acetyl]ethanehydrazonoyl}phenyl)-5-methyl-2-thiophenecarboxamide](/img/structure/B5822730.png)
![3-[4-(dimethylamino)phenyl]-2-(2-fluorophenyl)acrylonitrile](/img/structure/B5822737.png)






![N'-{[2-(2-phenylethyl)benzoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5822771.png)

![2-bromo-4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-6-methoxyphenol](/img/structure/B5822794.png)
![1-(cyclohexylcarbonyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B5822836.png)

